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molecular formula C9H13NO3 B1213182 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone CAS No. 28062-44-4

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1213182
M. Wt: 183.2 g/mol
InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09297930B2

Procedure details

In the same manner as in Synthesis Example 3, except that 0.72 mol of N-vinylpyrrolidone and 0.18 mol of acrylic acid were respectively used, a copolymer was obtained. The thus obtained copolymer had a molecular weight of Mn: 45 kD, Mw: 193 kD (Mw/Mn=4.4).
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11]>>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.72 mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0.18 mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same manner as in Synthesis Example 3
CUSTOM
Type
CUSTOM
Details
a copolymer was obtained

Outcomes

Product
Name
Type
Smiles
C(=C)N1C(CCC1)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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